Cyclamidomycin

Description

Cyclamidomycin has been reported in Streptomyces with data available.

Structure

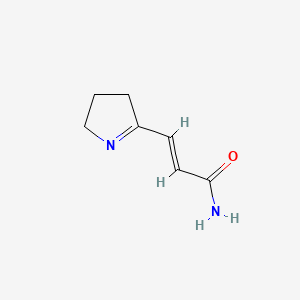

2D Structure

3D Structure

Properties

CAS No. |

43043-82-9 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)prop-2-enamide |

InChI |

InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+ |

InChI Key |

SJFPWBFXBOZGTB-ONEGZZNKSA-N |

Isomeric SMILES |

C1CC(=NC1)/C=C/C(=O)N |

Canonical SMILES |

C1CC(=NC1)C=CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Cyclamidomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclamidomycin, also known as Amicetin, is a potent nucleoside antibiotic belonging to the disaccharide pyrimidine class. First isolated from Streptomyces vinaceusdrappus, it has garnered significant interest within the scientific community due to its broad-spectrum antibacterial and antiviral activities. This technical guide provides an in-depth exploration of the chemical structure of this compound, including its stereochemistry, supported by a comprehensive review of its spectroscopic data and the experimental protocols for its isolation and characterization.

Chemical Structure Elucidation

The chemical structure of this compound (Amicetin) was first elucidated by Hanessian & Haskell in 1964 and later confirmed through crystallization studies. It is a complex molecule comprising three key moieties: a cytosine nucleobase, a disaccharide unit, and a p-aminobenzoic acid (PABA) linker attached to an α-methylserine residue.

The core of the molecule is a cytosine base linked to a disaccharide. This disaccharide is composed of two deoxy sugars, amosamine and amicetose, connected by an α-(1→4)-glycosidic bond.[1] The primary amino group of the cytosine is linked to a p-aminobenzoic acid (PABA) moiety, which in turn is connected to a (+)-α-methylserine residue via an amide bond.[1][2]

Systematic Name (IUPAC): 4-amino-N-[1-[5-(5-dimethylamino-3,4-dihydroxy-6-methyl-oxan-2-yl)oxy-6-methyl-oxan-2-yl]-2-oxo-pyrimidin-4-yl]benzamide

Structural Components of this compound

The intricate structure of this compound can be deconstructed into its fundamental building blocks. The logical relationship between these components is illustrated in the diagram below.

Caption: Diagram illustrating the connectivity of the core structural units of this compound.

Quantitative Spectroscopic Data

The structural elucidation of this compound is heavily reliant on various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H and 13C NMR Chemical Shifts for Plicacetin and Norplicacetin (DMSO-d6)

| Position | Plicacetin (1H δ ppm) | Plicacetin (13C δ ppm) | Norplicacetin (1H δ ppm) | Norplicacetin (13C δ ppm) |

| Cytosine | ||||

| 5 | 6.08 (d, 7.8) | 95.8 | 6.07 (d, 7.8) | 95.8 |

| 6 | 7.93 (d, 7.8) | 141.2 | 7.92 (d, 7.8) | 141.2 |

| 2 | - | 155.1 | - | 155.1 |

| 4 | - | 162.9 | - | 162.9 |

| PABA | ||||

| 2', 6' | 7.85 (d, 8.4) | 129.1 | 7.84 (d, 8.4) | 129.1 |

| 3', 5' | 7.72 (d, 8.4) | 118.2 | 7.71 (d, 8.4) | 118.2 |

| 1' | - | 124.5 | - | 124.5 |

| 4' | - | 142.8 | - | 142.8 |

| Amicetose | ||||

| 1'' | 5.75 (d, 3.6) | 88.9 | 5.74 (d, 3.6) | 88.9 |

| 2''ax | 1.83 (m) | 35.1 | 1.82 (m) | 35.1 |

| 2''eq | 2.15 (m) | 2.14 (m) | ||

| 3'' | 3.65 (m) | 68.1 | 3.64 (m) | 68.1 |

| 4'' | 3.15 (m) | 75.9 | 3.14 (m) | 75.9 |

| 5'' | 3.85 (m) | 69.2 | 3.84 (m) | 69.2 |

| 6'' | 1.15 (d, 6.0) | 18.2 | 1.14 (d, 6.0) | 18.2 |

| Amosamine | ||||

| 1''' | 4.48 (d, 7.2) | 102.1 | 4.47 (d, 7.2) | 102.1 |

| 2''' | 2.95 (t, 9.0) | 65.9 | 2.94 (t, 9.0) | 65.9 |

| 3''' | 3.25 (m) | 70.1 | 3.24 (m) | 70.1 |

| 4''' | 3.05 (m) | 71.9 | 3.04 (m) | 71.9 |

| 5''' | 2.50 (s, 6H) | 42.4 | 2.51 (s, 3H) | 33.0 (N-Me) |

| 6''' | 1.08 (d, 6.0) | 18.9 | 1.07 (d, 6.0) | 18.9 |

Data extracted from the supplementary material of Zhang et al., 2012, Applied and Environmental Microbiology.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is instrumental in determining the elemental composition of this compound.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C29H42N6O9 | PubChem CID: 28675 |

| Exact Mass | 618.301327 g/mol | PubChem CID: 28675 |

| Observed Mass (ESI-) | m/z 617.2 [M-H]- | Zhang et al., 2012 |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The spectrum exhibits characteristic absorption bands for amide, hydroxyl, and aromatic moieties.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm-1) | Functional Group | Description |

| ~3400-3200 (broad) | O-H and N-H stretching | Indicates the presence of hydroxyl and amine/amide groups. |

| ~3050 | Aromatic C-H stretching | Characteristic of the p-aminobenzoic acid moiety. |

| ~2950 | Aliphatic C-H stretching | From the sugar and α-methylserine moieties. |

| ~1650 (strong) | C=O stretching (Amide I) | Arises from the two amide linkages. |

| ~1600, ~1500 | C=C stretching | Aromatic ring vibrations of the PABA moiety. |

| ~1540 (medium) | N-H bending (Amide II) | Characteristic of the amide bonds. |

| ~1100-1000 | C-O stretching | Associated with the alcohol and ether groups in the disaccharide. |

Note: The specific peak values are based on typical ranges for the respective functional groups as a detailed IR spectrum for pure this compound was not available in the cited literature.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces vinaceusdrappus

The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of amicetin-group antibiotics.

1. Fermentation and Harvest:

-

Inoculate a suitable production medium (e.g., 2.5% glucose, 0.7% soybean powder, 0.25% yeast extract, 0.5% (NH4)2SO4, 0.4% NaCl, 0.04% KH2PO4, 0.8% CaCO3) with a culture of Streptomyces vinaceusdrappus.

-

Incubate the culture for 5-7 days under appropriate conditions (e.g., 28°C with shaking).

-

Harvest the culture broth and separate the mycelium from the supernatant by centrifugation (e.g., 4,000 rpm for 10 minutes at 4°C).

2. Extraction:

-

Extract the supernatant four to five times with 1-butanol at approximately one-third of the volume of the supernatant.

-

Pool the butanol extracts and concentrate them under reduced pressure using a rotary evaporator.

3. Chromatographic Purification:

-

Dissolve the concentrated crude extract in a minimal amount of methanol.

-

Subject the dissolved extract to a series of chromatographic separations. This may include:

-

Silica Gel Chromatography: For initial fractionation based on polarity.

-

Reversed-Phase Chromatography (e.g., C18): For further purification. A gradient elution system, for instance, with a mobile phase of water and acetonitrile (both may contain a small percentage of a modifier like trifluoroacetic acid), is often employed.

-

Size-Exclusion Chromatography (e.g., Sephadex LH-20): To separate compounds based on their molecular size.

-

-

Monitor the fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) to identify the fractions containing this compound.

4. Purity Assessment and Characterization:

-

Pool the pure fractions containing this compound and concentrate them.

-

Confirm the identity and purity of the isolated compound using HPLC-MS and NMR spectroscopy.

The workflow for the isolation and purification of this compound is depicted in the following diagram.

Caption: A schematic representation of the key steps involved in the isolation and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound (Amicetin), supported by tabulated spectroscopic data and a comprehensive experimental protocol for its isolation. The intricate assembly of a cytosine nucleoside with a unique disaccharide and an amino acid-p-aminobenzoic acid side chain underscores the complexity of this natural product. The information presented herein serves as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, drug discovery, and development, facilitating a deeper understanding of this important antibiotic.

References

- 1. High Plasticity of the Amicetin Biosynthetic Pathway in Streptomyces sp. SHP 22-7 Led to the Discovery of Streptcytosine P and Cytosaminomycins F and G and Facilitated the Production of 12F-Plicacetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the amicetin biosynthesis gene cluster from Streptomyces vinaceusdrappus NRRL 2363 implicates two alternative strategies for amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Cyclamidomycin's Activity and Potential Research Avenues

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document addresses the inquiry into the mechanism of action of Cyclamidomycin in vascular diseases. Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no direct research linking this compound to vascular diseases. The existing body of knowledge is confined to its identity as an antibiotic and its mechanism of action in bacteria.

This guide will first present the confirmed scientific data on this compound. Subsequently, it will discuss the absence of information regarding its role in vascular pathologies and propose hypothetical research directions based on the known activities of related compound classes.

Confirmed Identity and Antibacterial Mechanism of Action of this compound

This compound, also known by the synonyms Desdanine, NSC 121234, and Pyracrimycin A, is a bacterial metabolite isolated from Streptomyces.[1] Its chemical formula is C7H10N2O and its CAS Number is 35663-85-5.[1][2]

The established mechanism of action for this compound is its activity as an antibiotic.[1][2][3] Specifically, it functions as an inhibitor of nucleoside diphosphokinase in Escherichia coli.[1][2][4] This inhibition disrupts essential cellular processes in susceptible bacteria.

Reported Antibiotic Activity: this compound has demonstrated activity against a range of bacteria, including:

-

Staphylococcus aureus

-

Micrococcus flavus

-

Sarcina lutea

-

Bacillus subtilis

-

Escherichia coli

-

Shigella flexneri

-

Salmonella typhosa

-

Proteus vulgaris

-

Klebsiella pneumoniae[1]

The minimum inhibitory concentrations (MICs) for these bacteria range from 3.12 to 25 µg/ml.[1]

Current Gap in Knowledge: this compound and Vascular Disease

Despite a thorough search of scientific databases, no studies were identified that investigate the effect of this compound on vascular diseases, including atherosclerosis. The current scientific literature does not provide any data on its signaling pathways in mammalian cells, experimental protocols related to vascular conditions, or any quantitative data on its effects in this context.

Hypothetical Mechanisms and Future Research Directions

While no direct evidence exists, we can speculate on potential, yet unproven, mechanisms of action in vascular disease based on the activities of other cyclic peptides and amides. These hypotheses are intended to guide future research and are not based on existing data for this compound.

3.1. Potential Anti-inflammatory Effects: Inflammation is a key driver of atherosclerosis.[5] Some cyclic peptides possess anti-inflammatory properties. Future research could investigate if this compound can modulate inflammatory signaling pathways in vascular cells, such as endothelial cells and macrophages.

-

Proposed Experimental Workflow:

-

Cell Culture: Culture human aortic endothelial cells (HAECs) and human monocyte-derived macrophages (HMDMs).

-

Inflammatory Challenge: Stimulate cells with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

This compound Treatment: Treat stimulated cells with varying concentrations of this compound.

-

Analysis: Measure the expression and secretion of key inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) using ELISA and qPCR. Assess the activation of inflammatory signaling pathways like NF-κB and MAPK pathways via Western blotting for phosphorylated key proteins.

-

3.2. Modulation of Lipid Metabolism: Atherosclerosis is characterized by the accumulation of lipids in the artery wall.[6][7] Certain amides have been shown to influence lipid metabolism and cholesterol absorption.[8]

-

Proposed Experimental Workflow:

-

Macrophage Foam Cell Formation Assay: Culture HMDMs and incubate with oxidized low-density lipoprotein (oxLDL) to induce foam cell formation.

-

This compound Treatment: Co-incubate the cells with this compound.

-

Analysis: Quantify lipid accumulation within the macrophages using Oil Red O staining and spectrophotometry.

-

3.3. Visualization of a Hypothetical Signaling Pathway:

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory effects of a compound like this compound, for which no current data exists. This is a speculative model for research purposes only.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. A new antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (desdanine), an inhibitor of nucleoside diphosphokinase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and cellular mechanisms of inflammation in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atherosclerosis - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Sphingolipids and Atherosclerosis: The Dual Role of Ceramide and Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linoleic acid amides: effect on cholesteremia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclamidomycin: A Technical Guide to its Discovery, Natural Source, and Biological Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclamidomycin, also known as Desdanine, is a microbial metabolite first identified in 1971. This document provides a comprehensive overview of the discovery, natural source, and biological activity of this compound. It includes available quantitative data on its antimicrobial properties and physicochemical characteristics. While detailed original experimental protocols are not fully accessible in the public domain, this guide outlines generalized methodologies for the fermentation, isolation, and bioactivity assessment of this compound based on standard practices in microbiology and biochemistry. The primary known mechanism of action, the inhibition of Escherichia coli nucleoside diphosphokinase, is also discussed.

Discovery and Natural Source

This compound was first reported in 1971 by a team of Japanese scientists: S. Takahashi, M. Nakajima, Y. Ikeda, S. Kondo, and M. Hamada.[1] The compound was discovered during a screening program for new antibiotics produced by soil microorganisms.

The natural source of this compound is a strain of actinomycete bacteria belonging to the genus Streptomyces.[1] Streptomyces is a large and diverse genus of Gram-positive, filamentous bacteria renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. While the initial publication refers to the producing organism as a Streptomyces species, a specific species name was not provided in the readily available literature.

Physicochemical Properties

This compound is a relatively small molecule with the chemical formula C₇H₁₀N₂O.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Synonyms | Desdanine, NSC 121234, Pyracrimycin A | [2] |

| IUPAC Name | (E)-3-(3,4-dihydro-2H-pyrrol-5-yl)acrylamide | [2] |

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria. The initial report and subsequent studies have documented its inhibitory effects on a range of bacterial species.

Antimicrobial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against various bacteria have been reported. This data provides a quantitative measure of its potency.

| Bacterial Species | MIC (µg/mL) |

| Staphylococcus aureus | 3.12 - 25 |

| Micrococcus flavus | 3.12 - 25 |

| Sarcina lutea | 3.12 - 25 |

| Bacillus subtilis | 3.12 - 25 |

| Escherichia coli | 3.12 - 25 |

| Shigella flexneri | 3.12 - 25 |

| Salmonella typhosa | 3.12 - 25 |

| Proteus vulgaris | 3.12 - 25 |

| Klebsiella pneumoniae | 3.12 - 25 |

Note: The available literature provides a range for the MIC values.

Mechanism of Action

The primary elucidated mechanism of action of this compound is the inhibition of the enzyme nucleoside diphosphokinase (NDPK) in Escherichia coli.[3][4][5] NDPK is a crucial enzyme that catalyzes the transfer of terminal phosphate groups from nucleoside triphosphates (like ATP) to nucleoside diphosphates (like ADP), thereby maintaining the intracellular pool of nucleoside triphosphates required for DNA and RNA synthesis. By inhibiting this enzyme, this compound disrupts essential cellular processes, leading to the cessation of bacterial growth. Kinetic studies have further explored the inhibitory action on this enzyme.[6]

Experimental Protocols (Generalized)

Due to the limited accessibility of the full-text original publications, the following are generalized protocols based on standard methodologies for the study of microbial natural products.

Fermentation of the Producing Streptomyces Strain

-

Inoculum Preparation: A pure culture of the this compound-producing Streptomyces sp. is used to inoculate a seed culture medium. The seed culture is incubated on a rotary shaker to ensure vigorous, aerobic growth.

-

Production Medium: A suitable production medium for Streptomyces typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract, peptone), and mineral salts. The exact composition would have been optimized for maximum this compound yield.

-

Fermentation Conditions: The production culture is incubated in large-scale fermenters under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the accumulation of this compound.

Isolation and Purification of this compound

-

Harvesting: The fermentation broth is harvested, and the mycelial biomass is separated from the culture supernatant by centrifugation or filtration.

-

Extraction: The culture supernatant is extracted with a suitable organic solvent (e.g., ethyl acetate, butanol) to partition the this compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This may include column chromatography on silica gel or other resins, followed by further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using standard methods such as the broth microdilution or agar dilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a multi-well microtiter plate containing a suitable bacterial growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test bacterium.

-

Observation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

E. coli Nucleoside Diphosphokinase (NDPK) Inhibition Assay

-

Enzyme Preparation: NDPK is purified from E. coli cell lysates.

-

Assay Mixture: The assay mixture typically contains the purified NDPK enzyme, a phosphate donor (e.g., ATP), a phosphate acceptor (e.g., GDP), and a buffer solution.

-

Inhibition Study: Varying concentrations of this compound are added to the assay mixture.

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of one of the substrates and allowed to proceed for a defined period before being terminated.

-

Quantification: The formation of the product (e.g., GTP) or the depletion of the substrate is measured, often using techniques like HPLC or spectrophotometry, to determine the extent of enzyme inhibition by this compound.

Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the discovery and initial characterization of a novel antibiotic like this compound.

Conclusion and Limitations

This compound is a noteworthy antibiotic produced by a Streptomyces species with a defined mechanism of action involving the inhibition of nucleoside diphosphokinase. The information available in the public domain provides a foundational understanding of this compound. However, a significant limitation is the lack of access to the full-text original research articles from 1971 and 1972. This prevents the inclusion of the highly specific and detailed experimental protocols that would be invaluable for researchers aiming to replicate or build upon this early work. Further investigation to uncover these original detailed methods is warranted for a complete technical understanding of this compound.

References

- 1. A new antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound (desdanine), an inhibitor of nucleoside diphosphokinase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting trypanosomatid nucleoside diphosphate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Kinetic studies on the inhibition of nucleoside diphosphate kinase by desdanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticipated Biological Activity of Cyclamidomycin on Pulmonary Artery Smooth Muscle Cells: An In-depth Technical Guide

Disclaimer: As of late 2025, no direct studies on the biological activity of Cyclamidomycin on pulmonary artery smooth muscle cells (PASMCs) have been published in peer-reviewed literature. This technical guide synthesizes information from research on other histone deacetylase (HDAC) inhibitors in the context of pulmonary hypertension and PASMC pathobiology to project the expected effects of this compound. All data and experimental protocols are based on studies of other HDAC inhibitors and are presented to illustrate the likely mechanisms and effects of this compound.

Introduction

Pulmonary arterial hypertension (PAH) is a progressive disease characterized by the remodeling of pulmonary arteries, leading to increased pulmonary vascular resistance and, ultimately, right heart failure. A key pathological feature of PAH is the excessive proliferation and suppressed apoptosis of pulmonary artery smooth muscle cells (PASMCs). Epigenetic modifications, particularly histone acetylation, have emerged as critical regulators of the gene expression programs that drive this aberrant cellular behavior.

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In the context of PAH, several HDACs are upregulated, contributing to the pro-proliferative and anti-apoptotic phenotype of PASMCs. Consequently, HDAC inhibitors have garnered significant attention as a potential therapeutic strategy for PAH.

This compound, also known as Chlamydocin, is a potent, cell-permeable, cyclic tetrapeptide that acts as an irreversible inhibitor of HDACs. While its effects have been primarily studied in the context of oncology, its mechanism of action as an HDAC inhibitor suggests a strong potential for modulating the pathobiology of PASMCs. This whitepaper will explore the anticipated biological activities of this compound on PASMCs, drawing parallels from studies of other well-characterized HDAC inhibitors. We will delve into its expected effects on cell proliferation, apoptosis, and the underlying signaling pathways, and provide detailed experimental protocols for investigating these activities.

Quantitative Data on the Effects of HDAC Inhibitors on PASMCs

The following tables summarize quantitative data from studies on various HDAC inhibitors, illustrating their impact on PASMC proliferation and the expression of key regulatory proteins. This data provides a benchmark for the expected potency and effects of this compound.

Table 1: Effects of Various HDAC Inhibitors on PASMC Proliferation

| Compound | Cell Type | Proliferation Stimulus | Concentration | % Inhibition of Proliferation | Reference |

| Valproic Acid (VPA) | Human PASMCs | PDGF (10 ng/mL) | 1 mM | Significant Inhibition | [1][2] |

| Suberoylanilide Hydroxamic Acid (SAHA) | Human PASMCs | PDGF (10 ng/mL) | 1 µM | Significant Inhibition | [1][2] |

| MGCD0103 | Rat PASMCs | Hypoxia | 1 µM | Significant Reduction | [3] |

| Apicidin-1 | Fetal Lamb PASMCs | Baseline | 0.05 - 0.5 µg/ml | Significant Inhibition | [4] |

| Trichostatin A (TSA) | Fetal Lamb PASMCs | PDGF (25 ng/mL) | Not Specified | Attenuated Proliferation | [4] |

PDGF: Platelet-Derived Growth Factor

Table 2: Effects of HDAC Inhibitors on Key Regulatory Proteins in PASMCs

| Compound | Cell Type | Condition | Protein Upregulated | Protein Downregulated | Reference |

| Valproic Acid (VPA) | Bovine PASMCs (R-cells) | Hypertensive Phenotype | p21, FOXO3 | Survivin, cKIT, MCP-1, IL-6, SDF-1, PDGF-b, S100A4 | [2] |

| Suberoylanilide Hydroxamic Acid (SAHA) | Bovine PASMCs (R-cells) | Hypertensive Phenotype | p21, FOXO3 | Survivin, cKIT, MCP-1, IL-6, SDF-1, PDGF-b, S100A4 | [2] |

| MGCD0103 | Rat PASMCs & Lung Tissue | Hypoxia | p27, FoxO3a | - | [5] |

| Apicidin-1 | Fetal Lamb PASMCs | Baseline | p21 | - | [4] |

FOXO3: Forkhead box protein O3; p21 & p27: Cyclin-dependent kinase inhibitors; cKIT: Proto-oncogene receptor tyrosine kinase; MCP-1: Monocyte chemoattractant protein-1; IL-6: Interleukin-6; SDF-1: Stromal cell-derived factor-1; PDGF-b: Platelet-derived growth factor beta

Anticipated Signaling Pathways Modulated by this compound in PASMCs

Based on the known mechanisms of other HDAC inhibitors in PASMCs, this compound is expected to exert its effects through the modulation of key signaling pathways that control cell cycle progression, apoptosis, and cellular proliferation.

Cell Cycle Arrest Pathway

HDAC inhibitors are known to induce cell cycle arrest in PASMCs, primarily at the G1/S transition. This is achieved by increasing the expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27. These proteins inhibit the activity of cyclin-CDK complexes, which are essential for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent release of the E2F transcription factor, a key step for entry into the S phase. By inhibiting HDACs, this compound would likely lead to the hyperacetylation of histones at the promoter regions of genes encoding p21 and p27, thereby upregulating their transcription. The transcription factor FoxO3a is also implicated in the upregulation of these CKIs following HDAC inhibition.[2][5]

Pro-Apoptotic Pathway

A key feature of PAH is the resistance of PASMCs to apoptosis. HDAC inhibitors can counteract this by modulating the expression of pro- and anti-apoptotic proteins. Specifically, they have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Survivin.[2][5] The mechanism likely involves the epigenetic regulation of these genes or the transcription factors that control them. By suppressing these survival signals, this compound is expected to lower the threshold for apoptosis in PASMCs, thereby helping to reverse vascular remodeling.

Detailed Experimental Protocols

The following protocols are based on methodologies used in published studies on other HDAC inhibitors and are provided as a template for investigating the effects of this compound on PASMCs.

Cell Culture

-

Cell Source: Human pulmonary artery smooth muscle cells (hPASMCs) can be obtained from commercial vendors (e.g., Lonza, Cell Applications, Inc.). Cells should be used between passages 4 and 8 to avoid senescence.

-

Culture Medium: Smooth Muscle Growth Medium-2 (SmGM-2, Lonza) supplemented with 5% fetal bovine serum (FBS), human epidermal growth factor (hEGF), insulin, human fibroblast growth factor-B (hFGF-B), and gentamicin/amphotericin-B.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments mimicking hypoxic conditions, cells can be cultured in a hypoxic chamber with 1% O2, 5% CO2, and balanced N2.

PASMC Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Procedure:

-

Seed hPASMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours to synchronize their cell cycle.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1 hour.

-

Stimulate the cells with a mitogen such as platelet-derived growth factor (PDGF, 10 ng/mL) for 24 hours.[2]

-

During the final 4 hours of stimulation, add 10 µM BrdU (Bromodeoxyuridine) to each well.

-

Fix the cells and measure BrdU incorporation using a commercially available colorimetric ELISA kit (e.g., from Roche or Abcam), following the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed hPASMCs in a 6-well plate at a density of 2 x 10⁵ cells/well.

-

Treat cells with this compound at various concentrations for 48 hours.

-

Harvest the cells (including any floating cells in the medium) by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

-

Western Blot Analysis for Protein Expression

This technique is used to quantify the expression levels of specific proteins.

-

Procedure:

-

Seed hPASMCs in a 60 mm dish and grow to 70-80% confluency.

-

Treat the cells with this compound for the desired time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p21, p27, Bcl-2, Survivin, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.

-

Conclusion

While direct experimental evidence is currently lacking, the classification of this compound as a potent HDAC inhibitor provides a strong basis for predicting its biological activities on pulmonary artery smooth muscle cells. Based on extensive research into other HDAC inhibitors, it is anticipated that this compound will inhibit PASMC proliferation, induce cell cycle arrest, and promote apoptosis. These effects are likely mediated through the epigenetic upregulation of cyclin-dependent kinase inhibitors such as p21 and p27, and the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin.

The in-depth technical guide provided here offers a framework for researchers and drug development professionals to investigate the therapeutic potential of this compound in pulmonary arterial hypertension. The detailed experimental protocols and outlined signaling pathways serve as a roadmap for future studies that are essential to validate these anticipated effects and to establish the efficacy and safety of this compound as a novel treatment for this devastating disease.

References

- 1. A new antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential signaling pathways are initiated in macrophages during infection depending on the intracellular fate of Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential signaling pathways are initiated in macrophages during infection depending on the intracellular fate of Chlamydia spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigma: A Strategic Guide to the Molecular Target Identification of Cyclamidomycin

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclamidomycin, a natural product first described in 1971, has demonstrated antibacterial and antifungal properties[1]. However, despite its early discovery, its molecular target and mechanism of action remain largely uncharacterized in publicly accessible literature. This technical guide outlines a comprehensive, multi-pronged strategy for the molecular target deconvolution of this compound. By integrating classical microbiological techniques with modern chemical biology and proteomic approaches, this whitepaper provides a detailed roadmap for researchers seeking to elucidate the specific cellular machinery affected by this antibiotic. The proposed methodologies include target identification through the generation and analysis of resistant mutants, affinity chromatography-mass spectrometry, and global proteomic and phosphoproteomic profiling. Detailed experimental protocols, templates for data presentation, and conceptual workflows visualized with Graphviz are provided to guide future research endeavors.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with new mechanisms of action[2]. Natural products have historically been a rich source of such compounds. This compound, a compound isolated from Streptomyces, represents a potential but underexplored scaffold for antibiotic development[1]. The initial characterization of this compound revealed its activity against a range of bacteria and fungi, but the specific molecular target(s) responsible for this activity were not identified[1].

Identifying the molecular target of a bioactive small molecule is a critical step in its development as a therapeutic agent. It informs on its mechanism of action, potential for resistance development, and possible off-target effects[2][3]. This document presents a hypothetical, yet robust, strategic workflow for the comprehensive molecular target identification of this compound.

Phase 1: Generation and Analysis of this compound-Resistant Mutants

A powerful genetic approach to identify a drug's target is to select for and characterize resistant mutants[2][4]. Mutations in the gene encoding the drug's direct target can confer resistance by altering the binding site.

Experimental Protocol: Isolation of Spontaneously Resistant Mutants

-

Bacterial Strain Selection: Choose a susceptible bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) for which genetic manipulation tools are readily available.

-

Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of this compound against the selected strain using standard microdilution or agar dilution methods.

-

Selection of Resistant Mutants:

-

Plate a high-density culture (e.g., 10^9 to 10^10 cells) of the susceptible strain onto agar plates containing this compound at a concentration 4-8 times the MIC.

-

Incubate the plates until colonies appear.

-

Isolate individual resistant colonies and re-streak them on selective agar to confirm the resistance phenotype.

-

-

Confirmation of Resistance: Determine the MIC of this compound for the isolated mutants to quantify the level of resistance.

-

Whole-Genome Sequencing: Perform whole-genome sequencing on the confirmed resistant mutants and the parental wild-type strain.

-

Variant Analysis: Compare the genome sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant mutants. Prioritize mutations that appear in independently isolated mutants.

Data Presentation: Summary of Resistant Mutants

| Mutant ID | Parental Strain | This compound MIC (µg/mL) | Fold-Increase in MIC | Gene(s) with Mutations | Amino Acid Change |

| CYC-R1 | S. aureus ATCC 29213 | 64 | 16 | rpoB | H526Y |

| CYC-R2 | S. aureus ATCC 29213 | 128 | 32 | rplC | G76V |

| CYC-R3 | E. coli ATCC 25922 | 32 | 8 | fabI | A95V |

This table presents hypothetical data for illustrative purposes.

Logical Workflow for Resistance Studies

Figure 1. Workflow for molecular target identification using spontaneous resistance mutations.

Phase 2: Affinity-Based Target Identification

Affinity chromatography coupled with mass spectrometry is a direct biochemical approach to identify the cellular binding partners of a small molecule[2][5]. This involves immobilizing the drug on a solid support to "pull down" its interacting proteins from a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of this compound Affinity Probe:

-

Synthesize a derivative of this compound with a linker arm and a reactive group (e.g., an alkyne for click chemistry or an amine for NHS-ester coupling).

-

Confirm that the derivatized compound retains its biological activity.

-

-

Immobilization of the Probe:

-

Covalently attach the this compound probe to an activated chromatography resin (e.g., NHS-activated sepharose beads).

-

-

Preparation of Cell Lysate:

-

Grow the susceptible bacterial strain to mid-log phase and harvest the cells.

-

Lyse the cells using mechanical disruption (e.g., sonication or bead beating) in a suitable lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified lysate with the this compound-conjugated beads.

-

As a negative control, incubate lysate with unconjugated beads.

-

For a competition experiment, pre-incubate the lysate with an excess of free this compound before adding the beads.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins, for example, by changing the pH, increasing the salt concentration, or using a denaturing agent like SDS.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

-

Excise protein bands of interest for in-gel digestion with trypsin.

-

Alternatively, perform in-solution digestion of the entire eluate.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein database of the source organism.

-

Data Presentation: Potential this compound-Binding Proteins

| Protein ID | Protein Name | Peptide Count (this compound Beads) | Peptide Count (Control Beads) | Fold Enrichment | Competition with Free this compound |

| P0A7U3 | DNA gyrase subunit A | 25 | 1 | 25.0 | Yes |

| P60422 | 50S ribosomal protein L3 | 18 | 2 | 9.0 | Yes |

| P0A9P0 | Elongation factor Tu | 15 | 3 | 5.0 | Yes |

| P0AE08 | Chaperone protein DnaK | 5 | 4 | 1.25 | No |

This table presents hypothetical data for illustrative purposes.

Experimental Workflow for Affinity Chromatography

Figure 2. Workflow for affinity-based target identification.

Phase 3: Global Cellular Response Profiling by Proteomics

Quantitative proteomics can provide a global view of the cellular changes induced by a compound, offering insights into its mechanism of action and potential downstream effects[6][7]. By comparing the proteome of this compound-treated cells to untreated controls, we can identify proteins and pathways that are significantly altered.

Experimental Protocol: Quantitative Proteomic Analysis

-

Cell Culture and Treatment:

-

Grow the susceptible bacterial strain to early or mid-log phase.

-

Treat the cultures with this compound at a sub-lethal concentration (e.g., 0.5x MIC) for a defined period.

-

Include an untreated vehicle control.

-

-

Protein Extraction and Digestion:

-

Harvest the cells and extract total protein.

-

Quantify the protein concentration in each sample.

-

Digest the proteins into peptides using trypsin.

-

-

Peptide Labeling and Mass Spectrometry:

-

For a label-based approach, label the peptides from treated and control samples with isobaric tags (e.g., TMT or iTRAQ).

-

For a label-free approach, analyze each sample independently.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Process the raw mass spectrometry data to identify and quantify peptides and proteins.

-

Perform statistical analysis to identify differentially expressed proteins.

-

Conduct pathway enrichment analysis (e.g., GO and KEGG) to identify cellular processes that are significantly affected by this compound treatment.

-

Data Presentation: Differentially Expressed Proteins

| Protein ID | Protein Name | Log2 Fold Change | p-value | Associated Pathway |

| P0A7U3 | DNA gyrase subunit A | -2.5 | 0.001 | DNA Replication |

| P0A7V0 | DNA gyrase subunit B | -2.3 | 0.002 | DNA Replication |

| P0AG48 | SOS response protein LexA | 3.1 | <0.001 | DNA Repair |

| P0A805 | RecA protein | 2.8 | <0.001 | DNA Repair |

This table presents hypothetical data for illustrative purposes.

Potential Signaling Pathway Affected by this compound

If proteomics data suggests an impact on a specific signaling pathway, such as the cAMP signaling pathway, further investigation would be warranted[8][9].

Figure 3. Hypothetical signaling pathway potentially disrupted by this compound.

Conclusion and Future Directions

The molecular target identification of this compound is a critical step toward understanding its therapeutic potential. The multi-faceted approach outlined in this whitepaper, combining genetic, biochemical, and proteomic strategies, provides a robust framework for elucidating its mechanism of action. Successful identification of the molecular target(s) will not only illuminate the biology of this natural product but also pave the way for medicinal chemistry efforts to optimize its properties for clinical development. Future studies should focus on validating the identified targets through biochemical and biophysical assays and exploring the potential for synergistic combinations with other antimicrobial agents.

References

- 1. A new antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frequency of Spontaneous Mutations That Confer Antibiotic Resistance in Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclic AMP signaling in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Cyclamidomycin Biosynthetic Pathway: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

Cyclamidomycin, an antibiotic produced by Streptomyces sp., has been noted for its bioactivity. Despite its discovery, a comprehensive elucidation of its biosynthetic pathway, including the genetic and enzymatic machinery responsible for its production, remains conspicuously absent from publicly available scientific literature. This technical guide addresses the current state of knowledge regarding this compound biosynthesis. It will highlight the known structural and biological information and, in the absence of a defined pathway, will provide a speculative outlook on potential biosynthetic logic based on analogous microbial pathways. This document serves to inform researchers of the existing knowledge gap and to provide a foundation for future investigations into the biosynthesis of this unique natural product.

Introduction to this compound

This compound is a naturally occurring antibiotic with the chemical formula C₇H₁₀N₂O. It is also known by the synonyms Desdanine and Pyracrimycin A. The structure has been identified as (E)-3-(3,4-dihydro-2H-pyrrol-5-yl)acrylamide.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| IUPAC Name | (2E)-3-(3,4-dihydro-2H-pyrrol-5-yl)prop-2-enamide |

| CAS Number | 35663-85-5 |

| Producing Organism | Streptomyces sp. MA130-A1 |

Current Status of Biosynthetic Pathway Elucidation

A thorough review of scientific databases and literature reveals that the biosynthetic gene cluster and the enzymatic pathway for this compound have not yet been reported. Key experimental data, such as results from isotopic labeling studies, gene knockout experiments, or in vitro enzymatic assays, are not available in the public domain. Consequently, the core requirements of this technical guide—quantitative data tables of biosynthetic intermediates, detailed experimental protocols, and a defined signaling pathway for visualization—cannot be fulfilled at this time due to the lack of primary research on the topic.

Proposed Biosynthetic Logic (Hypothetical)

While the specific pathway is unknown, the structure of this compound offers clues to its potential biosynthetic origins. The molecule consists of two main moieties: a 3,4-dihydro-2H-pyrrole ring and an acrylamide side chain. The biosynthesis could plausibly involve the convergence of pathways providing these two building blocks.

Formation of the Dihydropyrrole Ring

The 3,4-dihydro-2H-pyrrole core is likely derived from an amino acid precursor. Proline is a common precursor for pyrrolidine rings in natural product biosynthesis. A series of enzymatic modifications, including oxidation and decarboxylation, could transform a standard amino acid into the dihydropyrrole intermediate.

Formation of the Acrylamide Side Chain

The acrylamide moiety could be synthesized from a small carboxylic acid, such as acetate or malonate, via a polyketide synthase (PKS)-like or fatty acid synthase (FAS)-like mechanism, followed by amidation. Alternatively, it could be derived from the modification of an amino acid like alanine or aspartate.

Assembly of the Final Molecule

The final assembly of this compound would likely involve the condensation of the dihydropyrrole intermediate with the acrylamide precursor, a reaction that could be catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme or another type of amide bond-forming enzyme.

Hypothetical Experimental Workflow for Pathway Elucidation

To elucidate the this compound biosynthetic pathway, a structured experimental approach would be necessary. The following workflow outlines a potential strategy for researchers entering this area.

Caption: A logical workflow for the elucidation of the this compound biosynthetic pathway.

Future Outlook and Conclusion

The elucidation of the this compound biosynthetic pathway presents a compelling opportunity for natural product researchers. Identifying the biosynthetic gene cluster and characterizing the enzymes involved would not only provide fundamental insights into the biosynthesis of this unique molecule but could also enable the use of synthetic biology and metabolic engineering approaches to produce novel derivatives with potentially improved therapeutic properties.

Physicochemical Properties and Stability of Cyclamidomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclamidomycin, also known as Desdanine or Pyracrimycin A, is an antibiotic belonging to the acrylamide class.[1][2] First isolated from Streptomyces sp., it exhibits antimicrobial activity against a range of bacteria.[1] This technical guide provides a comprehensive overview of the known physicochemical properties and stability of this compound. Due to the limited availability of detailed experimental studies on this compound in publicly accessible literature, this guide combines reported data with established principles of pharmaceutical stability testing to offer a thorough resource for researchers.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [2] |

| IUPAC Name | (2E)-3-(3,4-dihydro-2H-pyrrol-5-yl)acrylamide | [2] |

| CAS Number | 35663-85-5 | [1][2] |

| Appearance | Solid | MedKoo Biosciences |

| Solubility | Soluble in DMSO | [1][2] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | InvivoChem |

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its formulation, storage, and shelf-life. While specific, in-depth stability studies on this compound are not widely published, its structural motifs—an α,β-unsaturated amide (acrylamide) and a 1,4-dihydropyrrole ring—provide insights into its potential degradation pathways.

General Storage Recommendations

Commercial suppliers recommend storing this compound as a solid powder at -20°C for long-term storage (up to 3 years) and at 4°C for shorter periods (up to 2 years). When dissolved in a solvent such as DMSO, it is recommended to store aliquots at -80°C for up to 6 months or -20°C for up to 1 month to minimize degradation.[1]

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The acrylamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the formation of (2E)-3-(3,4-dihydro-2H-pyrrol-5-yl)acrylic acid and ammonia.

-

Oxidation: The dihydropyrrole ring and the double bond in the acrylamide moiety are potential sites for oxidation. This could lead to the formation of various oxidation products, including N-oxides and epoxides.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the double bond or other photochemical reactions.

-

Polymerization: Acrylamide and its derivatives are known to undergo polymerization, especially in the presence of free radicals, which can be initiated by heat, light, or oxidizing agents.

References

Cyclamidomycin: A Technical Guide for Researchers

CAS Number: 35663-85-5

IUPAC Name: (2E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-propenamide

This technical guide provides an in-depth overview of Cyclamidomycin, an antibiotic with a unique mode of action. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental methodologies associated with this compound.

Core Compound Details

| Parameter | Value | Reference |

| CAS Number | 35663-85-5 | [1] |

| IUPAC Name | (2E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-propenamide | [1] |

| Synonyms | Desdanine, NSC 121234, Pyracrimycin A | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [2] |

| Source | Streptomyces sp. MA130-A1 | [2] |

Antibacterial Activity

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported for this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 3.12 - 25 | [1] |

| Micrococcus flavus | 3.12 - 25 | [1] |

| Sarcina lutea | 3.12 - 25 | [1] |

| Bacillus subtilis | 3.12 - 25 | [1] |

| Escherichia coli | 3.12 - 25 | [1] |

| Shigella flexneri | 3.12 - 25 | [1] |

| Salmonella typhosa | 3.12 - 25 | [1] |

| Proteus vulgaris | 3.12 - 25 | [1] |

| Klebsiella pneumoniae | 3.12 - 25 | [1] |

Mechanism of Action: Inhibition of Nucleoside Diphosphokinase

This compound's primary mechanism of action is the inhibition of nucleoside diphosphokinase (NDPK).[2][3] This enzyme plays a crucial role in the synthesis of nucleoside triphosphates (NTPs), which are essential for DNA and RNA synthesis. By inhibiting NDPK, this compound disrupts these fundamental cellular processes, leading to bacterial growth inhibition.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method. This experimental workflow is outlined below.

Workflow for MIC Determination.

Nucleoside Diphosphokinase (NDPK) Inhibition Assay

The inhibitory effect of this compound on NDPK can be quantified using a coupled enzyme assay. The general workflow for this type of assay is depicted below. This assay measures the production of ADP, which is then used to quantify the NDPK activity.

References

A Comprehensive Review of Cyclamidomycin: From Biosynthesis to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclamidomycin, also known as Desdanine and Pyracrimycin A, is a naturally occurring antibiotic produced by species of the bacterial genus Streptomyces. This technical guide provides a comprehensive literature review of the research conducted on this compound, covering its discovery, chemical properties, biosynthesis, mechanism of action, and biological activities. Special emphasis is placed on summarizing all available quantitative data in structured tables, detailing experimental protocols for key cited experiments, and visualizing complex biological pathways and workflows using the DOT language for Graphviz. This guide aims to be an essential resource for researchers in natural product chemistry, microbiology, and drug discovery, facilitating a deeper understanding of this compound and stimulating further investigation into its therapeutic potential.

Introduction

This compound is a small molecule antibiotic with a unique chemical structure, (2E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-propenamide. First isolated in 1971 from Streptomyces sp. MA130-A1, it has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of the essential bacterial enzyme, nucleoside diphosphate kinase (NDPK). This guide will delve into the known aspects of this compound, providing a detailed repository of the scientific knowledge accumulated to date.

Physicochemical Properties

This compound is a relatively small molecule with the chemical formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[1][2] It is soluble in dimethyl sulfoxide (DMSO) and water, but insoluble in methanol and hexane.[1]

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 35663-85-5 |

| Alternative Names | Desdanine, Pyracrimycin A, NSC 121234 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO and water; Insoluble in methanol and hexane |

| SMILES | NC(/C=C/C1=NCCC1)=O |

| InChI | InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+ |

Biosynthesis

The biosynthetic pathway of this compound (Pyracrimycin A) has been elucidated through the identification of its biosynthetic gene cluster (BGC) in a Streptomyces species. The core of the molecule is synthesized by a nonribosomal peptide synthetase (NRPS), PymB, which utilizes L-serine and L-proline as precursor amino acids. The biosynthesis involves a series of enzymatic reactions, including a notable Baeyer-Villiger oxidation catalyzed by a monooxygenase, PymC. Isotope-labeling studies have been instrumental in proposing the complete biosynthetic pathway.[3][4]

Proposed Biosynthetic Pathway of this compound

The proposed pathway begins with the activation of L-proline and L-serine by the NRPS machinery. These amino acids are then condensed. Subsequent modifications, including oxidation and a Baeyer-Villiger reaction, lead to the formation of the dihydropyrrole ring and the acrylamide side chain. A key step involves a ring-opening reaction and the loss of a carbon atom from the serine precursor.[3][4]

Experimental Protocols: Identification of the Biosynthetic Gene Cluster

The identification of the pym gene cluster involved a combination of bioinformatics analysis and experimental validation through gene knockout and heterologous expression. A common workflow for such studies is outlined below.

Mechanism of Action

The primary antibacterial mechanism of this compound is the inhibition of nucleoside diphosphate kinase (NDPK).[1] NDPK is a crucial housekeeping enzyme in bacteria responsible for maintaining the intracellular pool of nucleoside triphosphates (NTPs) required for DNA and RNA synthesis.[1][3][5] By inhibiting NDPK, this compound disrupts the supply of these essential building blocks, leading to the cessation of bacterial growth.

Inhibition of Nucleoside Diphosphate Kinase

Kinetic studies have shown that this compound acts as an irreversible inhibitor of E. coli NDPK.[5] This inhibition leads to an imbalance in the cellular nucleotide pools.

Table 2: Quantitative Data on NDPK Inhibition by this compound

| Parameter | Value | Source |

| Enzyme Source | Escherichia coli | [1] |

| Inhibition | 63% inhibition at 20 µg/ml | [1] |

Downstream Effects of NDPK Inhibition

Inhibition of NDPK leads to a cascade of downstream effects that ultimately result in bacteriostasis. The depletion of NTPs directly impacts DNA replication and RNA transcription. Furthermore, GTP, a product of the NDPK-catalyzed reaction, is a critical signaling molecule involved in various cellular processes, including protein synthesis and cell division.

References

- 1. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Nucleoside diphosphate kinase: role in bacterial growth, virulence, cell signalling and polysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nucleoside-diphosphate-kinase: a pleiotropic effector in microbial colonization under interdisciplinary characterization - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential: A Technical Guide to Investigating Cyclamidomycin's Role in Nrf2 Expression and Oxidative Stress

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive framework for investigating the potential effects of the natural compound, cyclamidomycin, on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and its consequential impact on cellular oxidative stress. In the absence of publicly available data directly linking this compound to Nrf2 activation, this document serves as a methodological whitepaper. It details the requisite experimental protocols, standardized data presentation formats, and conceptual signaling and workflow diagrams necessary to elucidate the compound's mechanism of action in cellular antioxidant defense.

Introduction: The Nrf2 Pathway and Therapeutic Potential

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets Nrf2 for proteasomal degradation.[2] However, upon exposure to oxidative stress, Keap1's conformation changes, leading to the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, including those involved in glutathione synthesis and antioxidant regeneration.[1][3]

Given its role as a master regulator of the antioxidant response, the Nrf2 pathway is a compelling target for therapeutic intervention in diseases with an underlying oxidative stress component. Natural compounds are a rich source of potential Nrf2 activators. This guide provides the scientific groundwork for assessing whether this compound is one such compound.

Quantitative Data Presentation

Effective evaluation of a compound's activity requires rigorous quantitative analysis. The following tables are templates for the structured presentation of data obtained from the experimental protocols detailed in this guide.

Table 2.1: Effect of this compound on Intracellular Reactive Oxygen Species (ROS)

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % ROS Reduction (vs. H₂O₂ Control) | p-value |

| Vehicle Control | - | |||

| H₂O₂ (100 µM) | - | |||

| This compound | 1 | |||

| This compound | 5 | |||

| This compound | 10 | |||

| N-acetylcysteine (Positive Control) | 1000 |

Table 2.2: Effect of this compound on Nrf2 and Downstream Target Protein Expression

| Treatment Group | Concentration (µM) | Fold Change in Nuclear Nrf2 Protein Level (vs. Vehicle) | Fold Change in HO-1 Protein Level (vs. Vehicle) | Fold Change in NQO1 Protein Level (vs. Vehicle) |

| Vehicle Control | - | 1.0 | 1.0 | 1.0 |

| This compound | 1 | |||

| This compound | 5 | |||

| This compound | 10 | |||

| Sulforaphane (Positive Control) | 10 |

Table 2.3: Effect of this compound on the mRNA Expression of Nrf2 Target Genes

| Treatment Group | Concentration (µM) | Fold Change in HMOX1 mRNA Expression (vs. Vehicle) | Fold Change in NQO1 mRNA Expression (vs. Vehicle) | Fold Change in GCLC mRNA Expression (vs. Vehicle) |

| Vehicle Control | - | 1.0 | 1.0 | 1.0 |

| This compound | 1 | |||

| This compound | 5 | |||

| This compound | 10 | |||

| Sulforaphane (Positive Control) | 10 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on Nrf2 expression and oxidative stress.

Cell Culture and Treatment

-

Cell Line Selection: HepG2 (human hepatoma) or ARPE-19 (human retinal pigment epithelial) cells are commonly used for Nrf2 studies due to their robust response.

-

Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment Protocol: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates). Once cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or control substances (vehicle, positive control). The incubation time will vary depending on the assay (e.g., 1-24 hours).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[4]

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

-

Treatment: Treat cells with this compound for a predetermined time (e.g., 1 hour) before inducing oxidative stress.

-

Oxidative Stress Induction: Induce oxidative stress by adding a known ROS inducer, such as hydrogen peroxide (H₂O₂) (e.g., 100 µM), for 30-60 minutes.

-

DCFH-DA Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[5]

Western Blotting for Nrf2 and Target Protein Expression

-

Cell Lysis and Nuclear Extraction: Following treatment with this compound, wash the cells with ice-cold PBS. For total protein, lyse the cells in RIPA buffer. For nuclear Nrf2, perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin for total lysates or Lamin B1 for nuclear fractions) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

-

RNA Extraction and cDNA Synthesis: After treatment, lyse the cells and extract total RNA using a commercial kit. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.[6]

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and specific primers for the target genes (HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH).[7]

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[7]

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[8]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow for this investigation.

References

- 1. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Regulation of the antioxidant response element by protein kinase C-mediated phosphorylation of NF-E2-related factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doc.abcam.com [doc.abcam.com]

- 6. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. pnas.org [pnas.org]

The Pharmacological Profile of Cyclamidomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclamidomycin, also known as Desdanine, is a naturally occurring antibiotic produced by Streptomyces species. First described in the early 1970s, its primary mechanism of action is the inhibition of nucleoside diphosphokinase (NDPK) in bacteria, particularly Escherichia coli. This inhibition disrupts the cellular pool of nucleoside triphosphates, which are essential for nucleic acid synthesis and other metabolic processes. While research on this compound is not extensive in recent literature, this guide provides a comprehensive overview of its known pharmacological properties, drawing from the foundational studies that first characterized this compound.

Introduction

This compound is a bacterial metabolite with established antibiotic activity against a range of Gram-positive and Gram-negative bacteria.[1] Its unique mode of action, targeting the ubiquitous enzyme nucleoside diphosphokinase, distinguishes it from many other classes of antibiotics. This document aims to consolidate the available technical data on this compound, presenting its pharmacological profile in a manner that is accessible and informative for researchers and professionals in the field of drug development.

Mechanism of Action

This compound functions as an inhibitor of nucleoside diphosphokinase (NDPK).[1] NDPK is a crucial enzyme that catalyzes the transfer of the terminal phosphate group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP), thereby maintaining the intracellular balance of nucleotides. By inhibiting this enzyme, this compound disrupts the synthesis of NTPs, which are vital for DNA and RNA synthesis, as well as for cellular energy metabolism.

References

Cyclamidomycin: A Hypothetical Exploration of its Potential as a Voltage-Gated Calcium Channel Modulator

Disclaimer: As of November 2025, there is no scientific literature directly linking Cyclamidomycin to the modulation of voltage-gated calcium channels (VGCCs). This document presents a hypothetical framework for investigating such a potential interaction, intended for researchers, scientists, and drug development professionals. The experimental protocols and data tables are templates for a prospective research program, not a summary of existing data.

Introduction

This compound, also known as Desdanine, is an antibiotic first described in the 1970s.[1][2][3] Its known mechanism of action involves the inhibition of nucleoside diphosphokinase and pyruvate kinase in bacteria like E. coli, and it also affects oxidative phosphorylation in rat liver mitochondria.[2][3][4] Chemically, it is (E)-3-(3,4-dihydro-2H-pyrrol-5-yl)acrylamide.[1] While its primary characterization has been in the antimicrobial field, the vast chemical space occupied by natural products warrants broader investigation into other potential biological activities.

Voltage-gated calcium channels (VGCCs) are a family of transmembrane ion channels crucial for regulating intracellular calcium concentration in response to membrane depolarization.[5] This calcium influx governs a multitude of physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression.[6][7] Consequently, VGCCs are significant therapeutic targets for a range of disorders, including cardiovascular diseases, chronic pain, and epilepsy.[1][6][7]

This guide outlines a hypothetical research program designed to systematically evaluate the potential of this compound as a novel modulator of VGCCs.

Overview of Voltage-Gated Calcium Channels

VGCCs are complex, multi-subunit proteins. The central component is the pore-forming α1 subunit, which is associated with auxiliary subunits (α2δ, β, and γ) that modulate channel trafficking and biophysical properties.[5][7] VGCCs are classified into several subfamilies based on the α1 subunit:

-

CaV1 (L-type): Found in skeletal muscle, smooth muscle, bone, and neurons. Blockers are used to treat hypertension.

-

CaV2 (P/Q-, N-, and R-type): Primarily located in neurons and involved in neurotransmitter release. They are targets for analgesics.

-

CaV3 (T-type): Characterized by their activation at low voltages. They play roles in rhythmic firing of neurons and are targets for anti-epileptic drugs.[7]

Modulation of these channels can occur through direct blockage of the ion pore, or by altering the voltage-dependence or kinetics of channel gating.

Figure 1: Simplified signaling pathway of a voltage-gated calcium channel.

Proposed Experimental Workflow for Screening

To investigate the effects of this compound on VGCCs, a tiered screening approach is proposed. This workflow is designed to efficiently identify and characterize potential activity, moving from high-throughput primary assays to more detailed, lower-throughput secondary and definitive assays.

Figure 2: Proposed experimental workflow for VGCC modulator screening.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the key experiments outlined in the workflow. These are based on standard methodologies in the field.

Primary Screen: High-Throughput Calcium Imaging Assay

This assay is designed to rapidly assess whether this compound affects calcium influx in a cell line stably expressing a specific VGCC subtype (e.g., CaV1.2, CaV2.2, or CaV3.2).

-

Objective: To detect inhibition or potentiation of depolarization-induced calcium influx.

-

Methodology:

-

Cell Culture: Seed HEK293 cells stably expressing the target human VGCC subtype into 384-well black-walled, clear-bottom microplates. Culture overnight to allow for adherence.

-

Dye Loading: Wash cells with a physiological salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.[8]

-

Compound Addition: Wash away excess dye. Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells and incubate for 15-30 minutes. Include vehicle control (e.g., DMSO) and a known channel blocker (e.g., nifedipine for CaV1.2) as controls.

-